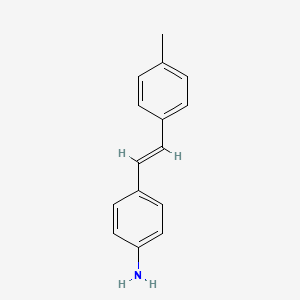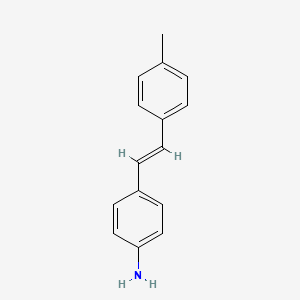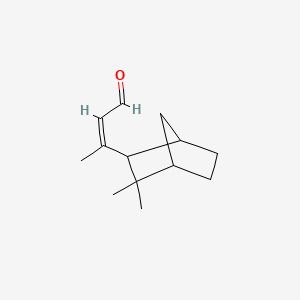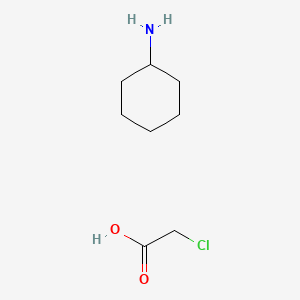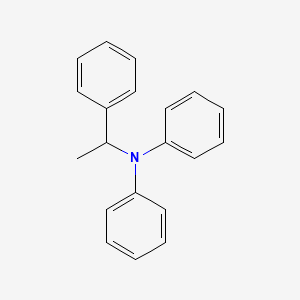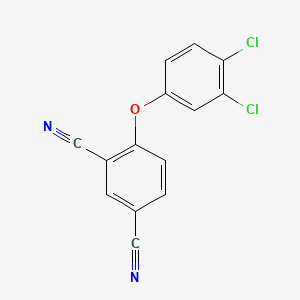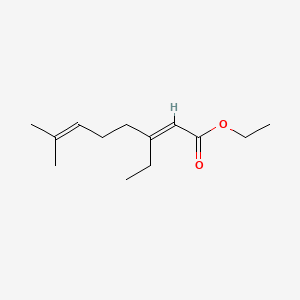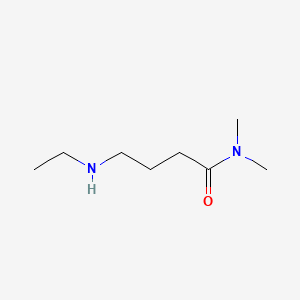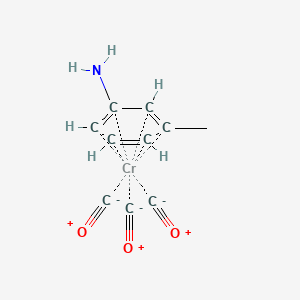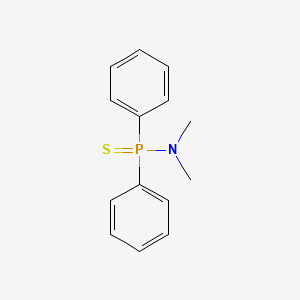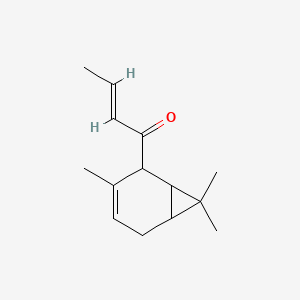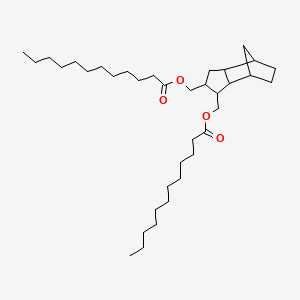
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate is a chemical compound with the molecular formula C36H64O4 and a molecular weight of 560.9 g/mol . It is known for its unique structure, which includes a tricyclic core and two laurate ester groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate involves multiple steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by esterification with lauric acid to form the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic core and ester groups allow it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) diacetate
- (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate
Uniqueness
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dilaurate is unique due to its longer laurate ester chains, which confer distinct physical and chemical properties. These properties include higher hydrophobicity and different reactivity compared to its shorter-chain analogs.
Properties
CAS No. |
94277-26-6 |
|---|---|
Molecular Formula |
C36H64O4 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
[3-(dodecanoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl dodecanoate |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-9-11-13-15-17-19-21-34(37)39-27-31-26-32-29-23-24-30(25-29)36(32)33(31)28-40-35(38)22-20-18-16-14-12-10-8-6-4-2/h29-33,36H,3-28H2,1-2H3 |
InChI Key |
XLGZVOVFRJPMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


